molecular formula C60H60CuN4O4 B13091765 Copper;5,10,15,20-tetrakis(3-butoxyphenyl)porphyrin-22,24-diide

Copper;5,10,15,20-tetrakis(3-butoxyphenyl)porphyrin-22,24-diide

Cat. No.: B13091765
M. Wt: 964.7 g/mol
InChI Key: BRLAFDIDVMFMLQ-UHFFFAOYSA-N
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Description

Tetra-(m-butoxyphenyl)porphin copper(II) complex is a synthetic compound that belongs to the class of metalloporphyrins. These compounds are characterized by a porphyrin ring structure with a central metal ion, in this case, copper(II).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetra-(m-butoxyphenyl)porphin copper(II) complex typically involves the reaction of pyrrole with benzaldehyde derivatives under specific conditions. One common method is the Rothemund synthesis, which involves heating benzaldehyde and pyrrole in a sealed bomb at high temperatures . Another method is the Adler-Longo synthesis, which involves refluxing benzaldehyde and pyrrole in propionic acid .

Industrial Production Methods: Industrial production of Tetra-(m-butoxyphenyl)porphin copper(II) complex may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as chromatography and recrystallization to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Tetra-(m-butoxyphenyl)porphin copper(II) complex undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the copper(II) ion and the porphyrin ring structure .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized porphyrin derivatives, while reduction reactions may yield reduced forms of the compound .

Mechanism of Action

Properties

Molecular Formula

C60H60CuN4O4

Molecular Weight

964.7 g/mol

IUPAC Name

copper;5,10,15,20-tetrakis(3-butoxyphenyl)porphyrin-22,24-diide

InChI

InChI=1S/C60H60N4O4.Cu/c1-5-9-33-65-45-21-13-17-41(37-45)57-49-25-27-51(61-49)58(42-18-14-22-46(38-42)66-34-10-6-2)53-29-31-55(63-53)60(44-20-16-24-48(40-44)68-36-12-8-4)56-32-30-54(64-56)59(52-28-26-50(57)62-52)43-19-15-23-47(39-43)67-35-11-7-3;/h13-32,37-40H,5-12,33-36H2,1-4H3;/q-2;+2

InChI Key

BRLAFDIDVMFMLQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC(=CC=C7)OCCCC)C8=CC(=CC=C8)OCCCC)C=C4)C9=CC(=CC=C9)OCCCC)[N-]3.[Cu+2]

Origin of Product

United States

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